PK 11195

Vue d'ensemble

Description

La saccharose, communément appelée sucre de table, est un disaccharide composé de sous-unités de glucose et de fructose. Elle est produite naturellement dans les plantes et constitue le principal constituant du sucre blanc. La saccharose a la formule moléculaire C₁₂H₂₂O₁₁ et est largement utilisée comme édulcorant dans divers produits alimentaires .

Applications De Recherche Scientifique

Sucrose has a wide range of applications in scientific research:

Chemistry: Used as a standard for calibrating instruments and in various chemical reactions.

Biology: Serves as a carbon source in cell culture media and is used in density gradient centrifugation.

Medicine: Utilized in pharmaceutical formulations as a sweetener and stabilizer.

Industry: Employed in food processing, fermentation, and as a feedstock for biofuel production .

Mécanisme D'action

Target of Action

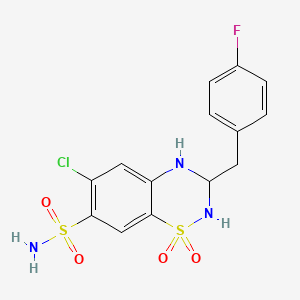

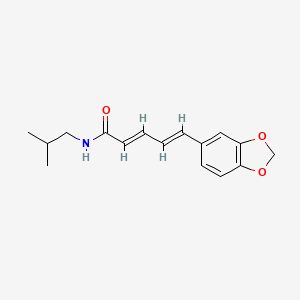

PK 11195, also known as 1-(2-Chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide, is an isoquinoline carboxamide . It binds selectively to the Peripheral Benzodiazepine Receptor (PBR) , also known as the Mitochondrial 18 kDa Translocator Protein (TSPO) . This receptor is found in various cell types, including glial cells such as microglia, astrocytes, and infiltrating macrophages .

Mode of Action

This compound interacts with its target, the TSPO, with high affinity . The binding of this compound to TSPO has been visualized using positron emission tomography (PET) scanning . The binding sites have been determined to be on glial cells, including microglia, astrocytes, and infiltrating macrophages . This compound can also block P-glycoprotein (Pgp)-mediated drug efflux .

Biochemical Pathways

This compound’s interaction with the TSPO affects various biochemical pathways. It promotes mitochondrial apoptosis and blocks P-glycoprotein (Pgp)-mediated drug efflux . This compound broadly inhibits adenosine triphosphate (ATP)-binding cassette (ABC) transporters in hematologic cancer cell lines and primary leukemia-cell samples, including multidrug resistance protein (MRP), breast cancer resistance protein (BCRP), and/or Pgp .

Pharmacokinetics

The large volume of distribution indicates an extensive distribution outside plasma .

Result of Action

The binding of this compound to TSPO is considered a useful tool in the assessment of neuronal damage . It has been used successfully with human brain imaging techniques to visualize brain inflammation in patients with neuronal damage . Increases in this compound binding have been reported in patients with stroke, traumatic brain injury, and in patients with chronic neurodegenerative conditions including Huntington’s disease and Parkinson’s disease .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, in the injured nervous system, there is a robust and widespread increase in this compound binding . This suggests that the compound’s action, efficacy, and stability can be influenced by the state of the nervous system.

Analyse Biochimique

Biochemical Properties

PK 11195 plays a significant role in biochemical reactions by interacting with several enzymes, proteins, and other biomoleculesThis interaction is crucial for the regulation of mitochondrial functions, including cholesterol transport and steroidogenesis . This compound also interacts with adenosine triphosphate (ATP)-binding cassette (ABC) transporters, such as P-glycoprotein (Pgp), multidrug resistance protein (MRP), and breast cancer resistance protein (BCRP), inhibiting their drug efflux functions .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It promotes mitochondrial apoptosis and blocks P-glycoprotein (Pgp)-mediated drug efflux, thereby chemosensitizing cancer cells . This compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of TSPO. This modulation can lead to changes in mitochondrial ATP production, mitochondrial mass, and the expression of genes involved in apoptosis and necrosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the peripheral benzodiazepine receptor (PBR) or TSPO. This binding induces conformational changes in the receptor, which in turn affects its interaction with other proteins and enzymes. This compound stimulates Pgp-associated adenosine triphosphatase (ATPase) activity and causes conformational changes in Pgp, suggesting that it modulates Pgp-mediated efflux by direct transporter interactions . Additionally, this compound promotes mitochondrial apoptosis through a PBR-dependent mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound has been shown to be stable under standard storage conditions and can be stored for up to 12 months . Over time, this compound can inhibit disease onset and progression in animal models of autoimmune arthritis when administered daily . Long-term effects of this compound include its potential to decrease inflammation and prevent cognitive impairment in animal models of sepsis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a study on autoimmune arthritis, daily injections of this compound at 1 mg/kg inhibited disease onset, while a higher dose of 3 mg/kg inhibited established disease progression . In an animal model of sepsis, a dose of 3 mg/kg of this compound was effective in reducing inflammation and preventing cognitive impairment . Higher doses may lead to toxic or adverse effects, which need to be carefully monitored.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with the peripheral benzodiazepine receptor (PBR) or TSPO. This interaction affects mitochondrial cholesterol transport and the regulation of apoptosis and necrosis pathways . This compound also inhibits the activity of ATP-binding cassette (ABC) transporters, which play a role in drug metabolism and resistance .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with the peripheral benzodiazepine receptor (PBR) or TSPO. This interaction facilitates its localization to mitochondria, where it exerts its effects on mitochondrial functions . This compound also binds to plasma-membrane sites in Pgp-expressing cells, suggesting its involvement in membrane transport processes .

Subcellular Localization

The subcellular localization of this compound is primarily within the mitochondria. Studies have shown that this compound binding correlates with the specific activity of mitochondrial enzymes such as monoamine oxidase and succinate dehydrogenase . This localization is crucial for its role in modulating mitochondrial functions and inducing apoptosis.

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La saccharose est principalement extraite de la canne à sucre et de la betterave à sucre. Le processus d'extraction implique le broyage de la matière végétale pour extraire le jus, qui est ensuite purifié et cristallisé pour obtenir de la saccharose pure. En laboratoire, la saccharose peut être hydrolysée en chauffant avec de l'acide chlorhydrique dilué ou de l'acide sulfurique pour produire du glucose et du fructose .

Méthodes de Production Industrielle : Dans les milieux industriels, la saccharose est produite par une série d'étapes :

Extraction : La canne à sucre ou la betterave à sucre sont broyées pour extraire le jus.

Purification : Le jus est purifié en éliminant les impuretés par filtration et clarification.

Cristallisation : Le jus purifié est concentré et cristallisé pour former du sucre brut.

Raffinage : Le sucre brut est ensuite raffiné pour produire de la saccharose pure

Analyse Des Réactions Chimiques

Types de Réactions : La saccharose subit diverses réactions chimiques, notamment :

Hydrolyse : La saccharose est hydrolysée en glucose et en fructose en présence d'eau et d'un catalyseur acide.

Combustion : La saccharose brûle pour produire du dioxyde de carbone et de l'eau.

Déshydratation : La saccharose peut être déshydratée avec de l'acide sulfurique pour produire du carbone et de l'eau .

Réactifs et Conditions Communs :

Acide Chlorhydrique : Utilisé pour l'hydrolyse.

Acide Sulfurique : Utilisé pour la déshydratation.

Oxygène : Requis pour la combustion.

Principaux Produits :

Glucose et Fructose : Produits de l'hydrolyse.

Dioxyde de Carbone et Eau : Produits de la combustion.

Carbone : Produit de la déshydratation .

4. Applications de la Recherche Scientifique

La saccharose a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisée comme étalon pour l'étalonnage des instruments et dans diverses réactions chimiques.

Biologie : Sert de source de carbone dans les milieux de culture cellulaire et est utilisée dans la centrifugation en gradient de densité.

Médecine : Utilisée dans les formulations pharmaceutiques comme édulcorant et stabilisateur.

Industrie : Employée dans la transformation des aliments, la fermentation et comme matière première pour la production de biocarburants .

5. Mécanisme d'Action

La saccharose exerce ses effets par plusieurs mécanismes :

Source d'Énergie : La saccharose est décomposée en glucose et en fructose, qui sont ensuite métabolisés pour produire de l'énergie.

Molécule de Signalisation : La saccharose agit comme une molécule de signalisation dans les plantes, régulant divers processus physiologiques.

Agent Osmétique : La saccharose contribue à maintenir l'équilibre osmotique dans les cellules .

Comparaison Avec Des Composés Similaires

La saccharose est souvent comparée à d'autres disaccharides tels que le lactose et le maltose :

Lactose : Composé de glucose et de galactose. Trouvé dans le lait.

Maltose : Composé de deux molécules de glucose. Trouvé dans les céréales en germination.

Fructose : Un monosaccharide présent dans les fruits et le miel.

Glucose : Un monosaccharide qui est une source d'énergie primaire pour les cellules

Unicité de la Saccharose :

Douceur : La saccharose est l'un des glucides naturels les plus sucrés.

Sucre Non Réducteur : Contrairement au lactose et au maltose, la saccharose n'a pas de groupe aldéhyde libre, ce qui en fait un sucre non réducteur

Propriétés

IUPAC Name |

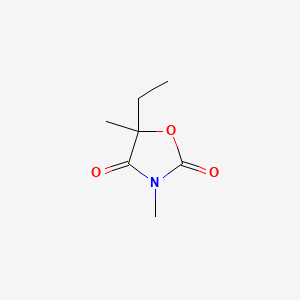

N-butan-2-yl-1-(2-chlorophenyl)-N-methylisoquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O/c1-4-14(2)24(3)21(25)19-13-15-9-5-6-10-16(15)20(23-19)17-11-7-8-12-18(17)22/h5-14H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAVIZVQZGXBOQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N(C)C(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041097 | |

| Record name | 1-(2-Chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85532-75-8 | |

| Record name | 1-(2-Chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85532-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PK 11195 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085532758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PK-11195 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YNF83VN1RL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.